![molecular formula C13H13ClN2O6 B12301922 2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HADA Clorhidrato, también conocido como HCC-Amino-D-alanina clorhidrato, es un D-aminoácido fluorescente azul (FDAA). Este compuesto se incorpora eficientemente en los peptidoglicanos de diversas especies bacterianas en los sitios de biosíntesis de peptidoglicanos. HADA Clorhidrato se utiliza para la detección específica y covalente del crecimiento bacteriano con una perturbación mínima .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

HADA Clorhidrato se sintetiza a través de una serie de reacciones químicas que implican la incorporación de una parte fluorescente en la estructura de D-alanina. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública .

Métodos de producción industrial

La producción industrial de HADA Clorhidrato implica una síntesis química a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso generalmente incluye pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares de grado de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

HADA Clorhidrato experimenta varias reacciones químicas, que incluyen:

Hidroxilación: Catalizada por monooxigenasas dependientes de flavina, lo que lleva a la incorporación de grupos hidroxilo.

Deshalogenación: Eliminación de átomos de halógeno de la molécula.

Desnitración: Eliminación de grupos nitro de la molécula

Reactivos y condiciones comunes

Hidroxilación: Generalmente implica el uso de dinucleótido de flavina y adenina (FAD) como cofactor y oxígeno molecular como oxidante.

Deshalogenación y desnitración: A menudo requieren enzimas específicas como monooxigenasas dependientes de flavina y sustratos apropiados

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, compuestos deshalogenados y moléculas desnitradas, que son útiles para diversas aplicaciones bioquímicas e industriales .

Aplicaciones Científicas De Investigación

HADA Clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una sonda fluorescente para estudiar la biosíntesis de peptidoglicanos en bacterias.

Biología: Se emplea en el etiquetado de paredes celulares bacterianas para monitorear el crecimiento y la división.

Medicina: Investigado por su potencial en el diagnóstico de infecciones bacterianas y la comprensión de la dinámica de las paredes celulares bacterianas.

Industria: Utilizado en el desarrollo de nuevos antibióticos y agentes antibacterianos .

Mecanismo De Acción

HADA Clorhidrato ejerce sus efectos incorporándose en los peptidoglicanos de las paredes celulares bacterianas. La parte fluorescente permite la visualización del crecimiento y la división bacteriana bajo un microscopio. El compuesto se dirige a los sitios de biosíntesis de peptidoglicanos, proporcionando información sobre la dinámica de las paredes celulares bacterianas y las posibles vulnerabilidades .

Comparación Con Compuestos Similares

Compuestos similares

RADA Clorhidrato: Otro D-aminoácido fluorescente utilizado para aplicaciones similares en el etiquetado bacteriano.

FDAA Clorhidratos: Un grupo de D-aminoácidos fluorescentes con diferentes propiedades fluorescentes y aplicaciones

Singularidad

HADA Clorhidrato es único debido a su incorporación específica en los peptidoglicanos bacterianos y su fluorescencia azul, lo que proporciona una ventaja distintiva en los experimentos de etiquetado multicolor. Su mínima perturbación del crecimiento bacteriano lo convierte en una herramienta ideal para estudiar células bacterianas vivas .

Propiedades

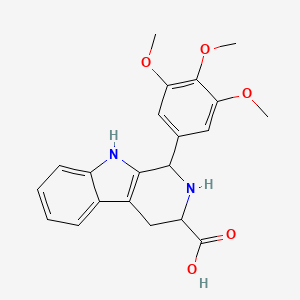

Fórmula molecular |

C13H13ClN2O6 |

|---|---|

Peso molecular |

328.70 g/mol |

Nombre IUPAC |

2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |

InChI |

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H |

Clave InChI |

PLVOEKQNBIXHDI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)